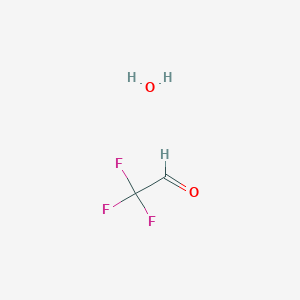

2,2,2-三氟乙醛水合物

描述

2,2,2-Trifluoroacetaldehyde hydrate, also known as Fluoral hydrate, is a technical compound that is usually stored and sold in the form of an aqueous solution . It has the empirical formula C2HF3O · H2O and a molecular weight of 116.04 .

Synthesis Analysis

The synthesis of 2,2,2-Trifluoroacetaldehyde hydrate involves the reduction of an ester of trifluoroacetic acid with a borohydride reducing agent in a hydroxylic solvent . This forms the trifluoroacetaldehyde hydrate or hemiacetal . If the free aldehyde is required, water or alcohol is removed from the hydrate or hemiacetal respectively using conventional procedures .

Molecular Structure Analysis

The molecular formula of 2,2,2-Trifluoroacetaldehyde hydrate is C2H3F3O2 .

Chemical Reactions Analysis

2,2,2-Trifluoroacetaldehyde hydrate is used in the synthesis of GABAB agonists which may be used in the therapeutic treatment of pain . It is also used in the synthesis of ketone-based inhibitors of human renin . One general application of trifluoroacetaldehyde is the preparation of trifluoroethylamino derivatives via reductive amination reaction .

Physical And Chemical Properties Analysis

2,2,2-Trifluoroacetaldehyde hydrate is a liquid at room temperature . It has a refractive index of 1.340 and a density of 1.44 g/mL at 20 °C . It has a boiling point of 104-106 °C .

科学研究应用

Preparation of Trifluoroethylamino Derivatives

One general application of trifluoroacetaldehyde is the preparation of trifluoroethylamino derivatives via reductive amination reaction . This synthesis includes the formation of the corresponding N,O-acetal intermediates followed by their reduction using NaBH4 or 2-picoline borane complex . This process affords the target trifluoroethylamino compounds in moderate to good yields .

Synthesis of Chiral α-Substituted Trifluoroethylamino Compounds

Trifluoroacetaldehyde is also used in the synthesis of chiral α-substituted trifluoroethylamino compounds . This application is particularly useful in the field of medicinal chemistry, where chiral compounds often exhibit superior biological activity compared to their non-chiral counterparts.

Reagent in GABAB Activators Synthesis

Trifluoroacetaldehyde is used as a reagent in the synthesis of GABAB activators . GABAB receptors are a type of neurotransmitter receptor in the brain, and activators of these receptors have potential applications in the treatment of various neurological disorders.

Solvent Properties

Trifluoroacetaldehyde hydrate is soluble in water , which makes it a potential candidate for use as a solvent in certain chemical reactions. Its solubility can be advantageous in reactions where water-soluble reactants or products are involved.

安全和危害

2,2,2-Trifluoroacetaldehyde hydrate is considered hazardous. It is highly flammable and harmful if swallowed . It can cause skin irritation, serious eye damage, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray . It should be used only outdoors or in a well-ventilated area .

作用机制

Target of Action

2,2,2-Trifluoroacetaldehyde hydrate is primarily used in the synthesis of trifluoroethylamino derivatives . These derivatives are the primary targets of the compound. The role of these derivatives is to serve as intermediates in various chemical reactions .

Mode of Action

The compound interacts with its targets through a reductive amination reaction . This process involves the formation of corresponding N,O-acetal intermediates, which are then reduced using NaBH4 or 2-picoline borane complex .

Biochemical Pathways

The primary biochemical pathway affected by 2,2,2-Trifluoroacetaldehyde hydrate is the synthesis of trifluoroethylamino derivatives . The downstream effects of this pathway include the production of target trifluoroethylamino compounds in moderate to good yields .

Pharmacokinetics

It is known that the compound is soluble in water , which suggests it may have good bioavailability

Result of Action

The primary result of the action of 2,2,2-Trifluoroacetaldehyde hydrate is the formation of trifluoroethylamino compounds . These compounds are formed in moderate to good yields, indicating the effectiveness of the compound’s action .

Action Environment

The action of 2,2,2-Trifluoroacetaldehyde hydrate is influenced by environmental factors such as temperature and the presence of other chemicals. For instance, the compound is known to react with KF reagent as well as free water . It is also recommended to store the compound at room temperature and keep it in a cool place . Oxidizing agents are incompatible with this compound .

属性

IUPAC Name |

2,2,2-trifluoroacetaldehyde;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2HF3O.H2O/c3-2(4,5)1-6;/h1H;1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

INDFRFZGABIRRW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(=O)C(F)(F)F.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H3F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30381793 | |

| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,2,2-Trifluoroacetaldehyde hydrate | |

CAS RN |

33953-86-5 | |

| Record name | 2,2,2-Trifluoroacetaldehyde hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30381793 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,2,2-trifluoroacetaldehyde hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: What are the common preparation methods for 2,2,2-Trifluoroacetaldehyde hydrate?

A1: The research article outlines several methods for preparing 2,2,2-Trifluoroacetaldehyde hydrate:

- Reduction of Trifluoroacetic Acid: Reacting trifluoroacetic acid (TFA) with lithium aluminum hydride (LiAlH4) in an ether solution can yield the desired compound. The yield can be optimized to 78% by inverting the addition sequence, adding LiAlH4 to TFA [].

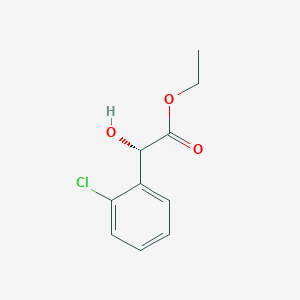

- Reduction of Trifluoroacetic Acid Ethyl Ester: Treating trifluoroacetic acid ethyl ester with sodium borohydride offers an alternative preparation method [].

- Reaction with Dimethylformamide: 2,2,2-Trifluoroacetaldehyde hydrate can be synthesized by reacting dimethylformamide (DMF) with trifluoromethane (CF3H) in the presence of strong bases [].

- Reduction of Phenyl Trifluoromethyl Sulfone: Reducing phenyl trifluoromethyl sulfone using magnesium metal in the presence of mercury(II) chloride and strong Lewis acids like boron trifluoride etherate (BF3·OEt2) presents another viable route [].

Q2: What are the applications of 2,2,2-Trifluoroacetaldehyde hydrate?

A2: 2,2,2-Trifluoroacetaldehyde hydrate serves as a valuable precursor for various chemical syntheses:

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-amino-1-[(2R,4S,5R)-4-[tert-butyl(dimethyl)silyl]oxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one](/img/structure/B41029.png)